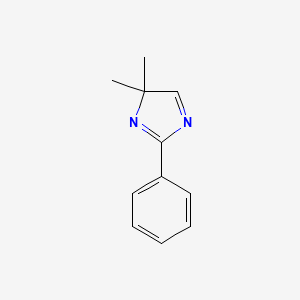
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester is a complex organic compound with a unique structure that combines the properties of methanesulfonic acid and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other functionalized compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The ester bond may also play a role in the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 4,4-difluoro-1-cyclohexen-1-yl ester
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7-tetrahydro-4-phenyl-1-benzoxonin-9-yl ester stands out due to its unique combination of a benzoxonin ring and trifluoromethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C19H17F3O4S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
[(4E)-4-phenyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H17F3O4S/c20-19(21,22)27(23,24)26-17-9-10-18-16(13-17)8-4-7-15(11-12-25-18)14-5-2-1-3-6-14/h1-3,5-7,9-10,13H,4,8,11-12H2/b15-7+ |
Clave InChI |
OURANXONQYRTGF-VIZOYTHASA-N |
SMILES isomérico |
C/1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC/C(=C1)/C3=CC=CC=C3 |
SMILES canónico |
C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCCC(=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)



![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)
![4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B14127056.png)

